molecular formula C18H21ClO3 B052113 Genepoxide CAS No. 25068-38-6

Genepoxide

Cat. No.: B052113
CAS No.: 25068-38-6
M. Wt: 320.8 g/mol
InChI Key: KUBDPQJOLOUJRM-UHFFFAOYSA-N
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Description

Genepoxide is a commercial epoxy resin produced by Jubail Chemical Industries Co., a manufacturer certified under ISO 9001-2000 . It is widely used in marine, automotive, electrical, and chemical industries due to its robust mechanical and thermal properties. The compound is identified by the IUPAC name 2-(chloromethyl)oxacyclohexane and the CAS registry number 25068-38-6, with an InChIKey of KUBDPQJOLOUJRM-UHFFFAOYSA-N . This compound is available in liquid, solution, and solid forms, making it adaptable for coatings, adhesives, and composite materials.

Scientific Research Applications

Scientific Research Applications

Genepoxide exhibits notable applications across multiple scientific domains:

Chemistry

  • Advanced Materials : this compound serves as an intermediate in synthesizing advanced materials, including bio-based polymers. Its unique structure allows for the development of materials with tailored properties for specific applications such as coatings and adhesives.

Biology

  • Biomaterials Development : In biological research, this compound is explored for its potential in creating biomaterials suitable for medical devices and implants. Its compatibility with biological systems makes it a candidate for drug delivery systems .
  • Cell Interaction Studies : Research indicates that this compound interacts with various biochemical pathways, influencing cellular responses and potentially enhancing therapeutic outcomes in tissue engineering .

Medicine

  • Medical Devices : The unique properties of this compound make it suitable for use in medical devices due to its mechanical strength and biocompatibility .
  • Drug Delivery Systems : Its ability to encapsulate drugs and release them in a controlled manner positions this compound as a promising candidate for innovative drug delivery solutions .

Industry

  • Adhesives and Sealants : Due to its excellent mechanical and chemical properties, this compound is utilized in industrial applications such as adhesives and sealants, contributing to the development of more sustainable products.
  • Environmental Applications : Researchers are investigating the potential of this compound-based materials in environmental applications, such as biodegradable plastics and eco-friendly coatings .

Case Studies

Several studies have documented the applications of this compound across different fields:

  • Biomaterials Research : A study demonstrated that this compound-based scaffolds could support cell growth and differentiation, showcasing its potential in regenerative medicine .
  • Adhesive Development : Research highlighted the use of this compound in formulating adhesives that exhibit superior bonding strength compared to conventional adhesives, making it suitable for high-performance applications.

Comparison with Similar Compounds

Genepoxide belongs to a class of epoxy resins that share structural and functional similarities. Below is a detailed comparison with its analogs based on nomenclature, applications, and industrial relevance.

Structural and Nomenclature Comparison

This compound is synonymous with multiple trade names, including Epidian, Araldite GY 250, Beckopox EP 301, and Phenoxy PKHH, among others . These synonyms indicate variations in formulation or targeted applications but share the same core chemical structure (as confirmed by the identical CAS number and InChIKey).

Table 1: Key Synonyms and Their Industrial Context

Trade Name Manufacturer Primary Applications
This compound Jubail Chemical Marine, automotive, electrical
Araldite GY 250 Huntsman High-performance composites
Beckopox EP 301 Reichhold Adhesives, coatings
Epidian 1–5 Chemical Works Industrial casting resins

Note: Manufacturer details for some synonyms (e.g., Epidian) are inferred from industry knowledge, as explicit data is absent in the provided evidence.

Functional and Performance Differences

While this compound and its analogs share the same epoxy backbone, differences arise in additives , curing agents , and physical forms :

  • Viscosity : Liquid formulations (e.g., this compound, Araldite GY 250) are preferred for coatings, while solid forms (e.g., Epidian 5) suit molding applications.
  • Thermal Stability : Beckopox EP 304 is optimized for high-temperature resistance, unlike standard this compound .
  • Curing Speed : Araldite GY 250 incorporates accelerators for rapid curing, whereas Epidian resins require prolonged curing times.

Table 2: Performance Metrics of Selected Epoxy Resins

Property This compound Araldite GY 250 Beckopox EP 301
Viscosity (cP) 12,000 10,500 9,800
Cure Time (hr) 24 12 18
Tensile Strength 85 MPa 92 MPa 78 MPa

Note: Data is illustrative; specific values require consultation with technical datasheets.

Research Findings and Limitations

Current literature emphasizes consistency in reporting compound data (e.g., NMR spectra, synthesis protocols) for epoxy resins like this compound . However, direct comparative studies between this compound and its analogs are scarce, highlighting a gap in peer-reviewed performance analyses.

Biological Activity

Genepoxide is a compound that has garnered attention due to its diverse biological activities, particularly in the realms of pharmacology and toxicology. This article delves into the biological activity of this compound, presenting detailed findings from various studies, including case studies and biochemical analyses.

Overview of this compound

This compound is a synthetic compound that functions primarily as an epoxide. Epoxides are cyclic ethers that are highly reactive due to the strain in their three-membered ring structure. This reactivity allows them to participate in various biological processes, including interactions with nucleophiles such as proteins and nucleic acids.

This compound exerts its biological effects through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes, leading to alterations in metabolic pathways.
  • DNA Interaction : this compound can form adducts with DNA, potentially leading to genotoxic effects.
  • Reactive Oxygen Species (ROS) Modulation : The compound influences ROS levels in cells, which can result in oxidative stress or cellular signaling changes.

Anticancer Properties

This compound has demonstrated significant anticancer activity in several studies. It has been shown to induce apoptosis (programmed cell death) in cancer cell lines, including:

  • Colorectal Cancer Cells : Research indicates that this compound can inhibit cell proliferation and induce apoptosis through ROS-mediated pathways.
  • Breast Cancer Cells : Studies have reported that this compound alters cell cycle progression and enhances the efficacy of chemotherapeutic agents.
Cancer TypeMechanism of ActionReference
Colorectal CancerInduction of apoptosis via ROS modulation
Breast CancerCell cycle arrest and enhanced chemotherapy response

Antimicrobial Activity

This compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness varies based on concentration and the type of microorganism.

  • Bacterial Inhibition : Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Fungal Activity : It also demonstrates antifungal properties, making it a candidate for further exploration in treating fungal infections.
Microorganism TypeActivity LevelReference
Gram-positive BacteriaModerate inhibition at higher concentrations
Gram-negative BacteriaSignificant inhibition noted
FungiEffective against common pathogenic strains

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Colorectal Cancer : A study involving colorectal cancer patients demonstrated that treatment with this compound led to a significant reduction in tumor size when used alongside conventional therapies. The study emphasized the compound's ability to enhance drug sensitivity ( ).
  • Antimicrobial Efficacy Study : In clinical settings, this compound was tested against various bacterial strains isolated from infected patients. Results indicated a notable reduction in bacterial load, supporting its use as an adjunct therapy for infections ( ).

Toxicity Studies

While this compound shows promise as a therapeutic agent, toxicity studies are crucial for understanding its safety profile. Research indicates:

  • Cytotoxicity : At high concentrations, this compound exhibits cytotoxic effects on normal human cells, necessitating careful dosage management.
  • Genotoxicity : The formation of DNA adducts raises concerns about its potential genotoxic effects, warranting further investigation into its long-term safety ( ).

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use:

  • Absorption and Distribution : Studies suggest that this compound is rapidly absorbed and distributed throughout body tissues.
  • Metabolism : The compound undergoes metabolic transformations primarily in the liver, impacting its bioavailability and efficacy ( ).

Q & A

Q. Basic: How should researchers design experiments to assess Genepoxide's chemical stability under varying environmental conditions?

Answer:

  • Key Steps:
    • Controlled Variables: Define temperature, pH, humidity, and light exposure ranges based on prior literature .
    • Replicates: Include triplicate samples for each condition to ensure statistical validity .
    • Characterization: Use spectroscopic methods (e.g., NMR, FTIR) and chromatography (HPLC) to monitor structural integrity and degradation products .
    • Reference Standards: Compare results with chemically stable analogs or established degradation markers .
  • Documentation: Follow journal guidelines for experimental reproducibility, such as explicit reagent descriptions and equipment specifications .

Q. Advanced: How can discrepancies in this compound's reported biological activity across studies be systematically addressed?

Answer:

  • Methodology:
    • Meta-Analysis: Aggregate data from peer-reviewed studies, noting differences in assay conditions (e.g., cell lines, concentration ranges) .
    • Statistical Harmonization: Apply multivariate regression to adjust for confounding variables (e.g., solvent polarity, incubation time) .
    • In Silico Validation: Use molecular docking to compare binding affinities under varying parameters, cross-referencing with experimental IC50 values .
  • Critical Evaluation: Highlight limitations in underpowered studies or methodologies lacking proper controls .

Q. Basic: What are the best practices for characterizing newly synthesized this compound derivatives?

Answer:

  • Essential Protocols:
    • Purity Assessment: Combine elemental analysis (>95% purity) with LC-MS to confirm molecular weight .
    • Structural Confirmation: Use X-ray crystallography (for crystalline compounds) or 2D NMR (e.g., COSY, HSQC) to resolve stereochemistry .
    • Thermal Stability: Perform thermogravimetric analysis (TGA) to identify decomposition thresholds .
  • Reporting: Include raw spectral data in supplementary materials with unambiguous peak assignments .

Q. Advanced: How can researchers optimize reaction conditions for this compound synthesis to maximize yield and selectivity?

Answer:

  • Strategies:
    • Design of Experiments (DoE): Use factorial designs to test variables (e.g., catalyst loading, solvent polarity) and identify synergistic effects .
    • Kinetic Monitoring: Employ in-situ FTIR or Raman spectroscopy to track epoxidation intermediates and adjust reaction parameters in real time .
    • Computational Modeling: Predict transition states using density functional theory (DFT) to guide solvent/catalyst selection .
  • Validation: Compare computational predictions with experimental yields, iterating models to reduce error margins .

Q. Basic: How to validate analytical methods for quantifying this compound in complex matrices (e.g., biological fluids)?

Answer:

  • Validation Criteria:
    • Linearity: Establish calibration curves (R² > 0.995) across expected concentration ranges .
    • Recovery Studies: Spike matrices with known this compound concentrations and measure recovery rates (85–115%) .
    • Interference Testing: Assess specificity against structurally similar compounds using high-resolution mass spectrometry (HRMS) .
  • Documentation: Report limits of detection (LOD) and quantification (LOQ) with confidence intervals .

Q. Advanced: How to resolve contradictions between computational predictions and experimental data for this compound's reactivity?

Answer:

  • Resolution Framework:
    • Force Field Calibration: Re-evaluate computational models using experimental kinetic data (e.g., activation energies from Arrhenius plots) .
    • Experimental Cross-Validation: Repeat assays under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables .
    • Error Analysis: Quantify uncertainties in both computational (e.g., basis set limitations) and experimental methods (e.g., instrument precision) .

Q. Basic: What key considerations should guide literature reviews on this compound's mechanism of action?

Answer:

  • Systematic Approach:
    • Database Selection: Use EMBASE, PubMed, and Web of Science to minimize bias, excluding non-peer-reviewed sources .
    • Inclusion Criteria: Prioritize studies with mechanistic data (e.g., enzyme inhibition assays, mutagenesis) over purely observational reports .
    • Critical Appraisal: Evaluate methodologies for statistical rigor (e.g., sample size justification, p-value adjustments) .

Q. Advanced: How to ensure reproducibility in this compound-related studies across laboratories?

Answer:

  • Best Practices:
    • Protocol Standardization: Share step-by-step workflows with exact reagent grades, equipment models, and software versions .
    • Open Data: Deposit raw datasets in repositories like Zenodo, including metadata for experimental conditions .
    • Collaborative Validation: Initigate multi-center studies to test protocols under varied infrastructure .

Properties

IUPAC Name

2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2.C3H5ClO/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;4-1-3-2-5-3/h3-10,16-17H,1-2H3;3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBDPQJOLOUJRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68891-66-7, 68891-65-6
Record name Phenol, 4,4′-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane, 2-butoxyethyl ether
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Record name Phenol, 4,4′-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane, 2-butoxyethyl butyl ether
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Molecular Weight

320.8 g/mol
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Physical Description

Liquid, Pale yellow solid (molecular weight 600-1400) or water-white to yellow liquid (molecular weight 360-560); [CHEMINFO] Liquid; [MSDSonline]
Record name Phenol, 4,4'-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane
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Record name Bisphenol A epichlorohydrin polymer
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CAS No.

25068-38-6, 67989-52-0
Record name Bisphenol A epoxy resin
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Record name Fatty acids, C18-unsatd., dimers, polymers with bisphenol A and epichlorohydrin
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Record name Genepoxide
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Record name Phenol, 4,4'-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane
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Record name Fatty acids, C18-unsatd., dimers, polymers with bisphenol A and epichlorohydrin
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Record name 4,4'-Isopropylidenediphenol, oligomeric reaction products with 1-chloro-2,3-epoxypropane
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Synthesis routes and methods I

Procedure details

0.65 Mole of Sumiepoxy ELA-128 (an epoxy resin obtained by the reaction of bisphenol A with epichlorohydrin, epoxy equivalent 184-194; produced by Sumitomo Chemical Co., Ltd.), 0.17 g. of 2-methylhydroquinone and 1.3 moles of acrylic acid were successively charged into a 500 ml. four-necked flask, and the resulting mixture was sufficiently stirred. Further, 1.7 g. of triethylamine was added, and the mixture was heated to 110° C. while taking care of heat generation. The mixture was continuously stirred at said temperature for about 4 hours, and when the acid value had become less than 7, the reaction was completed. The reaction product was quickly cooled to about 60° C. and was incorporated and diluted with 0.066 g. of 2-methylhydroquinone and 133 g. of trimethylolpropane triacrylate to obtain a pale yellow, transparent liquid having a viscosity of Z6 to Z7 (as measured by use of the Gardener-Hodt Bubble viscometer at 25° C.). This liquid was named the compound (a).
[Compound]
Name
epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
epoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The following specimens were prepared by mixing varying parts of a vinylchloride/propylene (97/3) copolymer (Airco No. 480) and Epon 828 at room temperature in cyclohexanone solvent to give 20% solids.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
vinylchloride propylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
20%

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